molecular formula C10H4BrFN2 B6206572 8-bromo-5-fluoroquinoline-2-carbonitrile CAS No. 1698205-69-4

8-bromo-5-fluoroquinoline-2-carbonitrile

Cat. No.: B6206572
CAS No.: 1698205-69-4
M. Wt: 251.05 g/mol
InChI Key: BDRXASYHRHOLHO-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H4BrFN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 5th positions, respectively, and a cyano group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-fluoroquinoline-2-carbonitrile typically involves the bromination and fluorination of a quinoline precursor, followed by the introduction of a cyano group. One common method includes:

    Bromination: The quinoline precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position.

    Fluorination: The brominated quinoline is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) to introduce the fluorine atom.

    Cyanation: Finally, the fluorinated and brominated quinoline undergoes a cyanation reaction, where a cyano group is introduced using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-5-fluoroquinoline-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-bromo-5-fluoroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and cyano groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

8-Bromo-5-fluoroquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:

    5-Bromo-8-fluoroquinoline: Lacks the cyano group, which can affect its reactivity and biological activity.

    8-Bromoquinoline-2-carbonitrile: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    5-Fluoroquinoline-2-carbonitrile:

Properties

CAS No.

1698205-69-4

Molecular Formula

C10H4BrFN2

Molecular Weight

251.05 g/mol

IUPAC Name

8-bromo-5-fluoroquinoline-2-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-8-3-4-9(12)7-2-1-6(5-13)14-10(7)8/h1-4H

InChI Key

BDRXASYHRHOLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C#N)Br)F

Purity

95

Origin of Product

United States

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